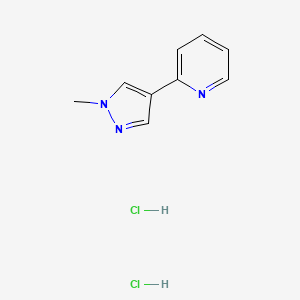

2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride

Description

2-(1-Methyl-1H-pyrazol-4-yl)pyridine dihydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with a 1-methylpyrazole moiety at the 2-position, in its dihydrochloride salt form. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and industrial applications .

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c1-12-7-8(6-11-12)9-4-2-3-5-10-9;;/h2-7H,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHYZIMIAOCDHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with 2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-pyrazol-4-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyridine ring is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a precursor for synthesizing more complex heterocyclic compounds. It acts as a ligand in coordination chemistry, where it can form complexes with various metal ions, enhancing catalytic properties .

Biology

The compound is utilized in biological studies focusing on enzyme inhibition. It has been shown to interact with mitochondrial respiratory chain enzymes, particularly succinate dehydrogenase (SDH), which is crucial for cellular respiration. This interaction suggests potential applications in studying metabolic disorders .

Medicine

In medicinal chemistry, 2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride exhibits promising therapeutic properties. It has been investigated for anti-inflammatory and anticancer activities. For instance, derivatives of pyrazole compounds have demonstrated significant antiproliferative effects against various cancer cell lines . The compound's pharmacokinetic profile is favorable due to its polar nature, which aids in absorption and distribution in biological systems .

Industry

The compound finds applications in the agrochemical industry as an intermediate for developing herbicides and pesticides. Its ability to modulate biological pathways makes it a candidate for designing new agrochemical agents that are both effective and environmentally friendly .

Case Studies

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the enzyme inhibition capabilities of pyrazole derivatives, including 2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride. The research demonstrated that these compounds could inhibit MET kinase activity at nanomolar concentrations, suggesting their potential as therapeutic agents against certain cancers .

Case Study 2: Synthesis of Novel Derivatives

Research conducted by a group at the Royal Society of Chemistry focused on synthesizing novel pyrazolo[3,4-c]pyrazoles using microwave-assisted techniques. The study successfully utilized 2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride as a building block for creating diverse functionalized scaffolds with high therapeutic impact .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences :

- ABT-089 replaces the pyrazole ring with a pyrrolidine-methoxy group, enhancing its affinity for nicotinic receptors .

- Betahistine lacks the pyrazole moiety but shares the dihydrochloride salt form, emphasizing the role of salt formation in bioavailability .

- The piperidine/imidazole hybrids (CAS 1992996-26-5 and 1032758-55-6) demonstrate how variations in heterocyclic substituents (e.g., imidazole vs. pyrazole) alter target selectivity .

Pharmacokinetic and Physicochemical Properties

While direct data for 2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride are unavailable, insights can be drawn from analogs:

- Solubility : Dihydrochloride salts of pyridine derivatives (e.g., 313490-36-7) exhibit enhanced water solubility compared to free bases, critical for formulation .

- Stability : Salt forms (e.g., betahistine hydrochloride) are less hygroscopic and more stable under storage, aligning with pharmacopeial requirements .

- Bioactivity : Pyrazole-containing compounds often show higher metabolic stability than imidazole analogs due to reduced cytochrome P450 interactions .

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring and a pyrazole ring, with two hydrochloric acid (HCl) molecules, enhancing its solubility. The structural formula can be represented as follows:

Research indicates that 2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride primarily modulates the activity of nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is crucial in the NAD+ salvage pathway, impacting cellular metabolism and energy production. The compound has demonstrated the ability to induce G1 phase cell cycle arrest and inhibit phosphorylation of AKT and S6 proteins, which suggests its potential as an anticancer agent.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Studies have shown that 2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride exhibits significant anticancer properties. It has been observed to:

- Induce cell cycle arrest in various cancer cell lines.

- Inhibit growth in specific cancer types, such as breast cancer (MCF7) and lung cancer (A549) cells, with IC50 values indicating potent activity .

2. Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens. In vitro studies have reported:

- Minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

- Effective biofilm formation inhibition, which is crucial for combating antibiotic resistance .

Case Studies

A comprehensive study analyzed the effects of this compound on different cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF7 | 0.01 | Significant growth inhibition |

| A549 | 0.39 | Moderate growth inhibition |

| Hep-2 | 3.25 | Cytotoxic potential |

These findings underscore the compound's potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To understand the unique aspects of 2-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid | Different pyrazole position | Varies in biological activity profile |

| N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin] | Contains butanoyl group | Targets different metabolic pathways |

This table illustrates how variations in structure can lead to differences in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.